![molecular formula C37H18N6O8 B5220880 6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B5220880.png)
6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the benzo[de]isoquinoline-1,3-dione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting with the preparation of the benzo[de]isoquinoline-1,3-dione core. This core can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chemosensors.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups and benzimidazole moiety play a crucial role in its binding affinity and specificity. For example, it has been shown to interact with glutathione S-transferase (GST) isoforms, leading to the inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
- 1-Nitro-2-trinitromethyl substituted imidazoles
- Green primary energetic materials based on N-(3-nitro-1-(trinitromethyl)-1,2,4-triazol-5-yl)nitramide
Uniqueness
6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione is unique due to its combination of multiple nitro groups and benzimidazole moiety, which confer distinct chemical and biological properties. Its ability to act as a chemosensor and its potential anticancer activity set it apart from other similar compounds.
Properties
IUPAC Name |
6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H18N6O8/c44-34-23-5-1-3-21-29(42(48)49)15-12-25(31(21)23)36(46)40(34)19-9-7-18(8-10-19)33-38-27-14-11-20(17-28(27)39-33)41-35(45)24-6-2-4-22-30(43(50)51)16-13-26(32(22)24)37(41)47/h1-17H,(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGKRCQVYWLGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)N7C(=O)C8=C9C(=C(C=C8)[N+](=O)[O-])C=CC=C9C7=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H18N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETONITRILE](/img/structure/B5220797.png)

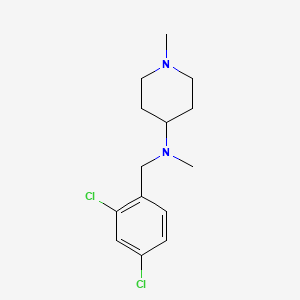
![N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5220810.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B5220831.png)
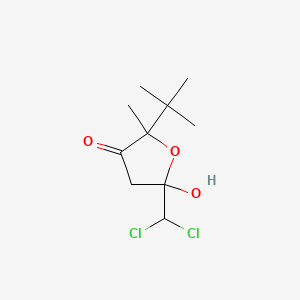
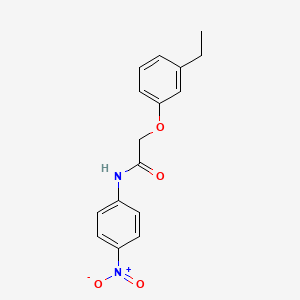
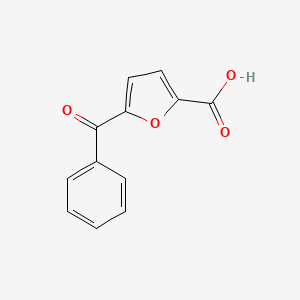
![2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5220864.png)
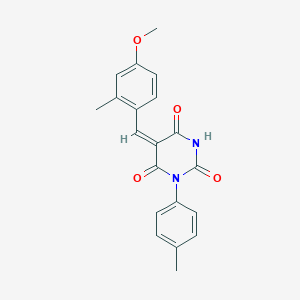
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5220892.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5220896.png)
![N-[(4-ethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5220897.png)
